molecular formula C16H25N3 B7585800 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane

9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane

Cat. No. B7585800
M. Wt: 259.39 g/mol
InChI Key: CDFMQMWTPHNXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane, also known as PPN, is a bicyclic organic compound that has gained significant attention in scientific research due to its unique structure and properties. PPN is a chiral molecule with two stereoisomers, namely (1R,5S)-PPN and (1S,5R)-PPN.

Mechanism of Action

9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane acts as a chiral auxiliary by inducing chirality in the substrate during a chemical reaction. This is achieved by coordinating to the substrate and directing the reaction to occur in a specific manner. 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane can also act as a ligand in catalytic reactions, where it coordinates to a metal center and facilitates the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane, as it is primarily used in laboratory settings. However, studies have shown that 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane is relatively non-toxic and does not exhibit significant cytotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane in laboratory experiments is its ability to induce chirality with high enantiomeric purity. It is also relatively easy to synthesize and has a low cost. However, 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane is not suitable for all types of reactions and may not be effective in certain conditions.

Future Directions

There are several future directions for research on 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane. One area of interest is the development of new synthetic methods for 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane and its derivatives. Another area of research is the investigation of 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane's potential as a catalyst for asymmetric reactions. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane.

Synthesis Methods

9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane can be synthesized using a variety of methods, including the cyclization of N-benzyl-N-methylpyridin-4-amine with 1,3-dibromo-1,1,2,2-tetraphenylethane in the presence of a palladium catalyst. Another method involves the cyclization of 1,1,2,2-tetraphenylethane with N-benzyl-N-methylpyridin-4-amine in the presence of a Lewis acid catalyst.

Scientific Research Applications

9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane has been extensively studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been investigated for its role as a ligand in asymmetric catalysis. 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane has shown promising results in the synthesis of chiral compounds with high enantiomeric purity.

properties

IUPAC Name

9-propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3/c1-13(2)19-15-3-4-16(19)12-18(10-7-15)11-14-5-8-17-9-6-14/h5-6,8-9,13,15-16H,3-4,7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFMQMWTPHNXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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